Summary of the Application: Furan-2-yl compounds are used in the synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives .
Method of Application: The method involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .
Results or Outcomes: The resulting 3-aryl-3-(furan-2-yl)propenoic acid derivatives demonstrate good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus .
Method of Application: These compounds can be synthesized from biomass via Furan Platform Chemicals (FPCs), offering an alternative to traditional petroleum-based reactants .
Results or Outcomes: The use of FPCs allows for the economic synthesis of a wide range of compounds, from simple to complex, offering a sustainable alternative to traditional chemical manufacturing processes .
Summary of the Application: Furan-modified adenosine building blocks, such as 2′-O-(3-(Furan-2-yl)propyl)adenosine, have been synthesized and evaluated for interstrand crosslink (ICL) formation in DNA duplexes .
Method of Application: The method involves the in situ oxidation of the furan moiety with NIS, which showed rapid crosslink formation to dA and dC, while dT and dG were inactive .
Results or Outcomes: The results showed that the furan-modified adenosine building block could form interstrand crosslinks in DNA duplexes .
Summary of the Application: Ethyl 3-(furan-2-yl)propionate, a derivative of furan-2-yl compounds, can be used as a flavoring agent in the food industry .
Method of Application: This compound is typically used in small quantities to enhance the flavor of food products .
Results or Outcomes: The use of Ethyl 3-(furan-2-yl)propionate as a flavoring agent contributes to the taste and aroma of various food products .
O-[3-(Furan-2-YL)propyl]hydroxylamine is an organic compound characterized by its unique structure, which features a furan ring attached to a propyl chain that is further connected to a hydroxylamine functional group. The molecular formula for this compound is , and it has a molecular weight of approximately 153.18 g/mol. The presence of the furan ring imparts distinct chemical properties, making this compound of interest in various fields, including medicinal chemistry and materials science.
Research indicates that O-[3-(Furan-2-YL)propyl]hydroxylamine exhibits biological activity that may be beneficial in pharmaceutical applications. Hydroxylamines are known for their ability to act as antioxidants and potential anti-inflammatory agents. Studies suggest that compounds containing furan moieties can also exhibit anticancer properties, enhancing the interest in O-[3-(Furan-2-YL)propyl]hydroxylamine for drug development.
The synthesis of O-[3-(Furan-2-YL)propyl]hydroxylamine typically involves the following steps:
These steps may vary depending on specific reagents and conditions used.
O-[3-(Furan-2-YL)propyl]hydroxylamine has potential applications in various fields:
Interaction studies involving O-[3-(Furan-2-YL)propyl]hydroxylamine focus on its reactivity with biological targets and other small molecules. These studies help elucidate its mechanism of action and potential therapeutic effects. For example, research may involve assessing how this compound interacts with enzymes or receptors associated with disease pathways, providing insights into its efficacy and safety profile.
O-[3-(Furan-2-YL)propyl]hydroxylamine shares structural similarities with other hydroxylamines and furan-containing compounds. Here are some similar compounds:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| O-[3-(Furan-2-YL)propyl]hydroxylamine | Furan ring + propanol chain + hydroxylamine | Potential antioxidant and anticancer properties |
| Hydroxylamine | Simple hydroxamic structure | Used primarily as a reducing agent |
| Furfuryl Alcohol | Furan ring only | Commonly used in resin production |
| N-(Furfuryl)Hydroxylamine | Furan + hydroxylamine | May have different reactivity compared to O-[3-(Furan-2-YL)propyl]hydroxylamine |
O-[3-(Furan-2-YL)propyl]hydroxylamine stands out due to its specific combination of structural features, which may confer unique biological activities and applications not found in simpler or structurally different compounds.